Cas no 868223-60-3 (2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

2-(5-Methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide is a specialized organic compound featuring a dihydroisoquinolinone core substituted with a methoxy group at the 5-position and an acetamide linker connected to a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy substitution may influence electronic properties and binding affinity. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors where electron-withdrawing and hydrophobic interactions are critical. Its well-defined molecular architecture allows for precise modifications, making it a valuable intermediate in drug discovery and biochemical research. The compound’s purity and stability under standard conditions further support its applicability in rigorous synthetic workflows.
2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide structure
868223-60-3 structure
商品名:2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide
CAS番号:868223-60-3
MF:C19H15F3N2O3
メガワット:376.329215288162
CID:6536054

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide 化学的及び物理的性質

名前と識別子

    • 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide
    • 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
    • インチ: 1S/C19H15F3N2O3/c1-27-16-7-3-6-15-14(16)8-9-24(18(15)26)11-17(25)23-13-5-2-4-12(10-13)19(20,21)22/h2-10H,11H2,1H3,(H,23,25)
    • InChIKey: YBDCJPNYNTYJKN-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=CC(C(F)(F)F)=C1)(=O)CN1C=CC2=C(C1=O)C=CC=C2OC

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1808-0042-5μmol
2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
868223-60-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1808-0042-20μmol
2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
868223-60-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1808-0042-5mg
2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
868223-60-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1808-0042-4mg
2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
868223-60-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1808-0042-2μmol
2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
868223-60-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1808-0042-10μmol
2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
868223-60-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1808-0042-2mg
2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
868223-60-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1808-0042-3mg
2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
868223-60-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1808-0042-1mg
2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
868223-60-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1808-0042-20mg
2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
868223-60-3 90%+
20mg
$99.0 2023-05-17

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide 関連文献

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-3-(trifluoromethyl)phenylacetamideに関する追加情報

Compound CAS No. 868223-60-3: 2-(5-Methoxy-1-Oxo-1,2-Dihydroisoquinolin-2-Yl)-N-3-(Trifluoromethyl)Phenylacetamide

The compound with CAS No. 868223-60-3, named 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound belongs to the class of isoquinoline derivatives, which have been extensively studied for their diverse biological activities and structural versatility.

Isoquinoline derivatives have long been recognized for their role in drug discovery, particularly in the development of anti-inflammatory, antitumor, and antimicrobial agents. The 5-methoxy substituent in this compound contributes to its unique electronic properties, enhancing its ability to interact with biological targets. Recent studies have highlighted the importance of methoxy groups in modulating the pharmacokinetic profiles of such molecules, making them more suitable for therapeutic applications.

The trifluoromethyl group attached to the phenyl ring is another critical feature of this compound. Trifluoromethyl groups are known for their high electron-withdrawing effects, which can significantly influence the molecule's stability and reactivity. This substituent also plays a crucial role in optimizing the compound's solubility and bioavailability, two key factors in drug design. Recent advancements in fluorine chemistry have further expanded the potential applications of trifluoromethyl-containing compounds in medicinal chemistry.

The acetamide functional group at the core of this molecule serves as a versatile platform for further chemical modifications. Acetamides are widely used in pharmaceuticals due to their ability to form hydrogen bonds, which are essential for molecular recognition and binding affinity. Researchers have recently explored the use of acetamides in peptide synthesis and enzyme inhibition studies, underscoring their importance in modern drug discovery.

From a synthetic perspective, the construction of this compound involves a series of intricate reactions, including nucleophilic substitutions, condensations, and oxidations. The synthesis pathway has been optimized through recent advancements in catalytic methods and green chemistry practices, reducing environmental impact while improving yield and purity.

Recent studies have focused on the biological evaluation of this compound, particularly its potential as an anticancer agent. Preclinical data suggest that it exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. This selectivity is attributed to its ability to target specific oncogenic pathways and modulate cellular signaling networks.

In addition to its pharmacological applications, this compound has shown promise in materials science as a precursor for advanced polymers and nanomaterials. Its rigid isoquinoline backbone and functional substituents make it an ideal candidate for constructing self-assembled monolayers and stimuli-responsive materials.

The development of this compound represents a significant milestone in the field of organic synthesis and drug discovery. Its unique combination of structural features and functional groups positions it as a valuable tool for addressing unmet medical needs and advancing materials innovation.

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